molecular formula C14H13N3O4 B2510123 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione CAS No. 204516-58-5

4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione

Cat. No. B2510123
CAS RN: 204516-58-5
M. Wt: 287.275
InChI Key: INEKOAVRLXRVRM-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione, commonly referred to as Nitrophenyl Tetrahydroquinazoline (NPTHQ), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Ring Transformation Reactions and Antioxidant Activity

4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione, closely related to the compound , has been studied for its ring transformation reactions and antioxidant activity. This compound has been shown to react with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine hydrochloride, leading to the formation of pyrazolyl and isoxazolylquinolinones. Additionally, reactions with 1,4-binucleophiles have produced novel diazepinyl, oxazepinyl, and thiadiazepinylquinolinone derivatives. These products exhibited higher radical scavenging abilities, indicating their potential as antioxidants (Abdel-Kader & Talaat, 2023).

Application in Vitamin D3 Analysis

The compound 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione, similar to the queried compound, has been utilized as a derivatization reagent in the analysis of 25-hydroxyvitamin D3 in human plasma. This application, using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry, showcased enhanced sensitivity and specificity in vitamin D3 analysis (Higashi, Yamauchi, & Shimada, 2003).

Synthesis and Spectroscopic Characterization

The synthesis and spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, which shares structural similarities with the compound of interest, have been detailed. The work involved a two-step synthesis with good yields and comprehensive characterization using X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. This research contributes to the broader understanding of quinazoline derivatives' structural properties (Kesternich et al., 2013).

Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives

Studies on tetrahydroquinazoline derivatives, which include 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline2,5(1H, 6H)dione, have shown significant antimicrobial activity. These compounds, synthesized from indole-3-aldehyde and benzothiophene-2-carbonylchloride, have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Bhatt et al., 2015).

Nucleophilic Substitution and Ring Transformation

Research on chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a compound structurally related to the query, has revealed its potential in nucleophilic substitution reactions. These reactions, involving various nucleophiles, resulted in a series of novel 4-substituted-3-nitropyranoquinolinones. Additionally, the compound underwent ring transformation reactions, leading to ring opening and closure, contributing to the diversity of pyranoquinolinedione derivatives (Hassnin, 2012).

properties

IUPAC Name

4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEKOAVRLXRVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione

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